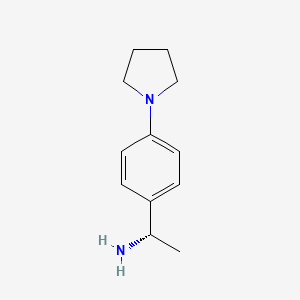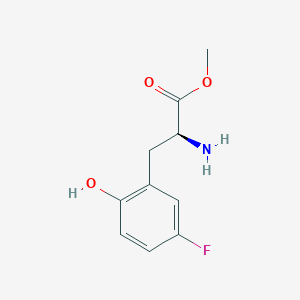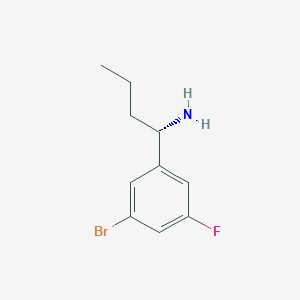
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: benzylamine , is an organic compound with the chemical formula C₁₀H₁₅N. It features a benzene ring attached to a primary amine group via an ethyl chain. The compound’s systematic name reflects its stereochemistry, where the “1S” designation indicates the absolute configuration of the chiral center.
準備方法
a. Synthetic Routes
Several synthetic routes lead to benzylamine:
Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.
Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.
Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.
b. Industrial Production
Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.
化学反応の分析
Benzylamine participates in various reactions:
Oxidation: Oxidation of benzylamine yields benzaldehyde.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Reduction: Benzylamine can be reduced to benzyl alcohol. Common reagents include hydrogen peroxide (for oxidation), alkyl halides (for substitution), and reducing agents (for reduction).
科学的研究の応用
Benzylamine finds applications across disciplines:
Chemistry: As a versatile building block, it contributes to the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Benzylamine derivatives serve as ligands for receptors and enzymes.
Medicine: Some antihistamines and antihypertensive drugs contain benzylamine moieties.
Industry: Benzylamine is used in the production of dyes, resins, and rubber chemicals.
作用機序
Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.
類似化合物との比較
Benzylamine stands out due to its simple structure and diverse applications. Similar compounds include phenethylamine, aniline, and other primary amines.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1 |
InChIキー |
OCZYPQZGADEYRH-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)










![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)


